Benzyl (Chloromethyl) Succinate
Overview
Description
Benzyl (Chloromethyl) Succinate is an organic compound with the molecular formula C({12})H({13})ClO(_{4}) It is a derivative of succinic acid, where one of the carboxyl groups is esterified with benzyl alcohol and the other with chloromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (Chloromethyl) Succinate can be synthesized through several methods. One common approach involves the esterification of succinic acid with benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted succinates.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions. Reduction reactions can convert the ester groups to alcohols.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield succinic acid and the corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl, H(_2)SO(_4)) or basic (NaOH, KOH).
Major Products:
- Substituted succinates.
- Benzaldehyde, benzoic acid (oxidation products).
- Succinic acid and alcohols (hydrolysis products).
Scientific Research Applications
Benzyl (Chloromethyl) Succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Used in the production of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl (Chloromethyl) Succinate exerts its effects depends on the specific application:
In Organic Synthesis: The chloromethyl group acts as a reactive site for nucleophilic substitution, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: When used to modify biomolecules, it can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function or activity.
Comparison with Similar Compounds
Benzyl (Chloromethyl) Succinate can be compared with other similar compounds such as:
Methyl (Chloromethyl) Succinate: Similar in structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
Ethyl (Chloromethyl) Succinate: Another analog with an ethyl group, used in similar contexts but with variations in physical and chemical properties.
Benzyl (Bromomethyl) Succinate: The bromine atom provides different reactivity compared to chlorine, often used in more selective substitution reactions.
Uniqueness: this compound is unique due to the presence of both a benzyl and a chloromethyl group, offering a combination of reactivity and stability that is valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143869-67-4 | |
Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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